N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide
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Overview
Description
BACE1-IN-2 is a compound known for its inhibitory effects on the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. By inhibiting BACE1, BACE1-IN-2 aims to reduce the formation of beta-amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BACE1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of BACE1-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BACE1-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives with altered biological activity.
Scientific Research Applications
BACE1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on beta-amyloid production.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BACE1 in Alzheimer’s disease pathology.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing beta-amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new BACE1 inhibitors.
Mechanism of Action
BACE1-IN-2 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, reducing the formation of amyloid plaques. The molecular targets involved include the catalytic aspartyl residues within the active site of BACE1. The pathway affected is the amyloidogenic pathway, which is crucial in the development of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Peiminine: A natural compound with BACE1 inhibitory activity.
27-Deoxywithaferin A: Another natural compound that inhibits BACE1.
11-Oxotigogenin: A synthetic compound identified as a potent BACE1 inhibitor.
Uniqueness of BACE1-IN-2
BACE1-IN-2 is unique due to its specific binding affinity and inhibitory potency against BACE1. Compared to other similar compounds, BACE1-IN-2 may offer improved selectivity and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease.
Properties
Molecular Formula |
C19H15F4N5O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29) |
InChI Key |
YCNKUIFVRZSRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Origin of Product |
United States |
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